REACTION_SMILES
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[CH3:21][OH:22].[N:1]1([CH2:7][C:8](=[O:9])[N:10]([CH3:11])[c:12]2[cH:13][cH:14][c:15]([N+:18]([O-:19])=[O:20])[cH:16][cH:17]2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1>>[N:1]1([CH2:7][C:8](=[O:9])[N:10]([CH3:11])[c:12]2[cH:13][cH:14][c:15]([NH2:18])[cH:16][cH:17]2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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CN(C(=O)CN1CCCCC1)c1ccc([N+](=O)[O-])cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C(=O)CN1CCCCC1)c1ccc([N+](=O)[O-])cc1
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Name
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Type
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product
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Smiles
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CN(C(=O)CN1CCCCC1)c1ccc(N)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |